3-methoxy-N-methyl-N-{[1-(quinoline-8-sulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine
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Overview
Description
3-methoxy-N-methyl-N-{[1-(quinoline-8-sulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine is a complex organic compound that features a quinoline, piperidine, and pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-{[1-(quinoline-8-sulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Piperidine Moiety: Piperidine can be synthesized through the hydrogenation of pyridine using a suitable catalyst such as palladium on carbon.
Formation of the Pyrazine Moiety: Pyrazine can be synthesized through the condensation of 1,2-diamines with α-diketones.
Coupling Reactions: The final compound is formed by coupling the quinoline, piperidine, and pyrazine moieties through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoline or pyrazine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-methyl-N-{[1-(quinoline-8-sulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-{[1-(quinoline-8-sulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and camptothecin.
Piperidine Derivatives: Such as piperine and risperidone.
Pyrazine Derivatives: Such as pyrazinamide and phenazine.
Uniqueness
3-methoxy-N-methyl-N-{[1-(quinoline-8-sulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine is unique due to its combination of quinoline, piperidine, and pyrazine moieties, which may confer unique pharmacological properties not seen in simpler derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-25(20-21(29-2)24-12-11-23-20)15-16-8-13-26(14-9-16)30(27,28)18-7-3-5-17-6-4-10-22-19(17)18/h3-7,10-12,16H,8-9,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBYOVSGFKIWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=NC=CN=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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